molecular formula C13H14ClF B2549222 1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane CAS No. 2287290-18-8

1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane

Cat. No. B2549222
CAS RN: 2287290-18-8
M. Wt: 224.7
InChI Key: VMYGRLGVISLJGI-UHFFFAOYSA-N
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Description

1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane, also known as CFMPB, is a novel compound that has gained attention in the scientific community due to its potential applications in research.

Scientific Research Applications

1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane has been found to have potential applications in various fields of scientific research. For instance, it has been used as a ligand in the development of new catalysts for organic synthesis. 1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-based catalysts have been shown to exhibit high activity and selectivity in various reactions, including Suzuki-Miyaura cross-coupling and Heck reactions.
In addition, 1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane has been investigated for its potential use in the development of new drugs. Studies have shown that 1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane exhibits anticancer activity by inhibiting the growth of cancer cells. It has also been found to have antiviral activity against the hepatitis C virus.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane is not fully understood, but studies have suggested that it may act by inhibiting specific enzymes or proteins in the body. For example, 1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane has been found to inhibit the activity of the enzyme DNA polymerase, which is involved in DNA replication. This may contribute to its anticancer and antiviral activities.
Biochemical and Physiological Effects
1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane has been found to have various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its anticancer activity. It has also been found to inhibit the replication of the hepatitis C virus by blocking the production of viral RNA.

Advantages and Limitations for Lab Experiments

1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane offers several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits high stability under various conditions. However, one limitation of 1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane is its low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane. One area of interest is the development of new 1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane-based catalysts for organic synthesis. Another area of interest is the investigation of 1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane's potential use as a therapeutic agent for cancer and viral infections. Additionally, further studies are needed to elucidate the mechanism of action of 1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane and its effects on various biological systems.
Conclusion
In conclusion, 1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane is a novel compound that has potential applications in various fields of scientific research. Its synthesis method is relatively straightforward, and it exhibits high stability under various conditions. 1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane has been found to have anticancer and antiviral activities, and it may act by inhibiting specific enzymes or proteins in the body. While 1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane offers several advantages for lab experiments, further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane involves the reaction of 3-fluoro-5-methylphenylmagnesium bromide with 1-chloromethylbicyclo[1.1.1]pentane in the presence of a palladium catalyst. The resulting product is then purified using column chromatography to obtain 1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane in high yield and purity.

properties

IUPAC Name

1-(chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClF/c1-9-2-10(4-11(15)3-9)13-5-12(6-13,7-13)8-14/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMYGRLGVISLJGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)F)C23CC(C2)(C3)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClF
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloromethyl)-3-(3-fluoro-5-methylphenyl)bicyclo[1.1.1]pentane

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